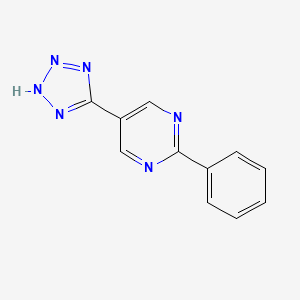

2-phenyl-5-(1H-tetrazol-5-yl)pyrimidine

CAS No.:

Cat. No.: VC14057192

Molecular Formula: C11H8N6

Molecular Weight: 224.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8N6 |

|---|---|

| Molecular Weight | 224.22 g/mol |

| IUPAC Name | 2-phenyl-5-(2H-tetrazol-5-yl)pyrimidine |

| Standard InChI | InChI=1S/C11H8N6/c1-2-4-8(5-3-1)10-12-6-9(7-13-10)11-14-16-17-15-11/h1-7H,(H,14,15,16,17) |

| Standard InChI Key | KVWSVIFXWRVPTJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC=C(C=N2)C3=NNN=N3 |

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-phenyl-5-(2H-tetrazol-5-yl)pyrimidine, reflects its bipartite structure:

-

A pyrimidine ring (C₄H₃N₂) serves as the central scaffold, with nitrogen atoms at positions 1 and 3.

-

A phenyl group (C₆H₅) is attached at position 2, contributing aromatic π-stacking potential.

-

A tetrazole ring (CN₄H) occupies position 5, acting as a bioisostere for carboxylic acids due to its similar acidity (pKa ≈ 4.5–6.0) .

Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₈N₆ | |

| Molecular Weight | 224.22 g/mol | |

| SMILES | C1=CC=C(C=C1)C2=NC=C(C=N2)C3=NNN=N3 | |

| InChIKey | KVWSVIFXWRVPTJ-UHFFFAOYSA-N | |

| X-ray Confirmation | Not yet reported | – |

The tetrazole ring exists predominantly in the 1H-tautomeric form under physiological conditions, stabilized by intramolecular hydrogen bonding . This tautomerism enhances metabolic stability compared to carboxylic acid analogs, a critical feature for drug design .

Synthetic Methodologies and Optimization

Critical Reaction Parameters

| Condition | Effect on Yield/Purity | Reference |

|---|---|---|

| Temperature > 120°C | Promotes annulation side reactions | |

| Polar aprotic solvents | Enhances tetrazole nucleophilicity | |

| Copper catalysis | Facilitates cross-coupling |

Copper-Catalyzed Cross-Coupling

A more reliable method involves copper(I)-mediated coupling of 5-phenyl-1H-tetrazole with halogenated pyrimidines. For instance, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine was synthesized in 87% yield using Cu₂O and pyridine-3-ylboronic acid in DMSO under oxygen . This method avoids annulation by maintaining milder temperatures (100°C) and utilizing boronic acid derivatives .

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Moderately soluble in DMSO (≈20 mg/mL) and dimethylformamide, but poorly soluble in water (<1 mg/mL).

-

Stability: The tetrazole ring is prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, limiting formulation options .

Spectroscopic Characterization

While experimental data for 2-phenyl-5-(1H-tetrazol-5-yl)pyrimidine are sparse, analogous compounds exhibit:

-

¹H NMR: Aromatic protons at δ 7.5–8.5 ppm, tetrazole protons at δ 8.8–9.4 ppm .

-

IR: N–H stretch (tetrazole) at 3100–3300 cm⁻¹, C=N (pyrimidine) at 1600–1650 cm⁻¹ .

Biological Activity and Computational Predictions

PASS Algorithm Predictions

Computational screening using the Prediction of Activity Spectra for Substances (PASS) tool suggests:

-

Analgesic activity (Pa = 0.795): Likely via COX-2 inhibition.

-

Nicotinic receptor antagonism (Pa = 0.742): Potential for smoking cessation therapies .

Predicted Targets and Probabilities

| Target | Pa (Activity) | Pi (Inactivity) |

|---|---|---|

| Glycosylphosphatidylinositol phospholipase D | 0.788 | 0.015 |

| α6β3β4α5 nicotinic receptor | 0.747 | 0.022 |

Challenges and Future Directions

Synthetic Hurdles

-

Annulation side reactions: Competing cyclization during hetarylation necessitates precise temperature control .

-

Tautomeric equilibrium: The 1H/2H-tetrazole equilibrium complicates crystallization and NMR analysis .

Applications in Drug Discovery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume